4,6-O-Cyclohexylidene-D-glucal
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Overview
Description
4,6-O-Cyclohexylidene-D-glucal is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is a derivative of D-glucal, where the 4 and 6 positions of the glucose ring are protected by a cyclohexylidene group. This compound is primarily used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-D-glucal typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using cyclohexanone in the presence of an acid catalyst. One common method involves the use of bis(benzonitrile)palladium(II) dichloride and silver trifluoromethanesulfonate in dichloromethane at -78°C under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-O-Cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4,6-O-Cyclohexylidene-D-glucal is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4,6-O-Cyclohexylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The cyclohexylidene group protects the hydroxyl groups at the 4 and 6 positions, allowing selective reactions at other positions of the glucose ring. This protection is crucial for the synthesis of complex carbohydrates and glycosides, as it prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
4,6-O-Benzylidene-D-glucal: Similar in structure but uses a benzylidene group for protection.
4,6-O-Isopropylidene-D-glucal: Uses an isopropylidene group for protection.
Uniqueness
4,6-O-Cyclohexylidene-D-glucal is unique due to its cyclohexylidene protective group, which provides distinct steric and electronic properties compared to benzylidene and isopropylidene groups. This uniqueness can influence the reactivity and selectivity of the compound in synthetic applications .
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol |
InChI |
InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2/t9-,10-,11+/m1/s1 |
InChI Key |
SZCBOVRLIDZTHD-MXWKQRLJSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C=CO3)O |
Origin of Product |
United States |
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